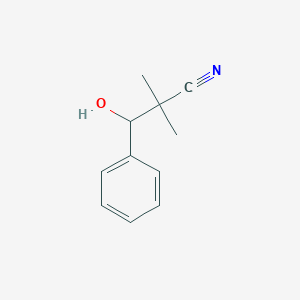
3,6-Di-o-acetyl-d-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-o-acetyl-d-glucal is a derivative of D-glucal, a type of unsaturated sugar. This compound is characterized by the presence of acetyl groups at the 3rd and 6th positions of the glucal molecule. It is widely used in organic synthesis, particularly in the preparation of oligosaccharides and other complex carbohydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-o-acetyl-d-glucal typically involves the regioselective migration of an acetyl group from the 4th to the 6th position of 3,4-di-o-acetyl-d-glucal. This can be achieved by treating the starting material with a buffer at a pH of 8.6 to 9.5 . The 3,4-di-o-acetyl-d-glucal can be prepared in situ by enzymatic hydrolysis of peracetylated D-glycals in a buffer at a pH of 3 to 5 .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic processes to ensure high yield and purity. The use of specific enzymes allows for the selective deprotection and migration of acetyl groups, making the process efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the glucal ring to a single bond, forming saturated derivatives.
Substitution: Substitution reactions, particularly at the anomeric carbon, can lead to the formation of glycosides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Boron trifluoride (BF3) and palladium catalysts (PdCl2) are often employed in substitution reactions
Major Products: The major products formed from these reactions include various glycosides, esters, and other carbohydrate derivatives .
Applications De Recherche Scientifique
3,6-Di-o-acetyl-d-glucal has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Di-o-acetyl-d-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups at the 3rd and 6th positions enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds. This compound can interact with various enzymes and proteins, influencing carbohydrate metabolism and other biological processes .
Comparaison Avec Des Composés Similaires
3,4,6-Tri-o-acetyl-d-glucal: This compound has an additional acetyl group at the 4th position, making it more reactive in certain glycosylation reactions.
3,4-Di-o-acetyl-6-deoxy-l-glucal: This derivative lacks a hydroxyl group at the 6th position, which can affect its reactivity and applications.
1,2,3,4-Tetra-o-acetyl-β-d-glucopyranose: This fully acetylated derivative is used in different synthetic applications due to its high reactivity.
Uniqueness: 3,6-Di-o-acetyl-d-glucal is unique due to its specific acetylation pattern, which provides a balance between reactivity and stability. This makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrates .
Propriétés
IUPAC Name |
(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKCQQJJNRDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)
![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)

![4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
![N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B15155476.png)
![Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane](/img/structure/B15155480.png)
